Cyclohexanecarboxylic acid

Catalog No.
S588213
CAS No.
98-89-5
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanecarboxylic acid

CAS Number

98-89-5

Product Name

Cyclohexanecarboxylic acid

IUPAC Name

cyclohexanecarboxylic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)

InChI Key

NZNMSOFKMUBTKW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)O

Solubility

4.6 mg/mL at 25 °C
Slightly soluble in water; miscible in fat
Miscible at room temperature (in ethanol)

Synonyms

cyclohexanecarboxylic acid, cyclohexanecarboxylic acid, calcium salt, cyclohexanecarboxylic acid, cobalt salt, cyclohexanecarboxylic acid, lead salt, cyclohexanecarboxylic acid, potassium salt, cyclohexanecarboxylic acid, sodium salt, cyclohexanecarboxylic acid, sodium salt, 11C-labeled

Canonical SMILES

C1CCC(CC1)C(=O)O

Supramolecular Chemistry and Host-Guest Interactions:

Cyclodextrins are cyclic oligosaccharides known for their ability to form inclusion complexes with various guest molecules. Studies have utilized cyclohexanecarboxylic acid to determine the complex binding constants of the three native cyclodextrins with cyclohexane derivatives. This helps understand the size and shape selectivity of these host molecules [1].

*Source: Fisher Scientific - Cyclohexanecarboxylic Acid:

Organic Synthesis as a Building Block:

Due to its carboxylic acid functional group, cyclohexanecarboxylic acid serves as a valuable precursor for the synthesis of more complex molecules. Researchers can utilize it to prepare esters, amides, and other derivatives with various functionalities. This allows for the creation of novel materials and exploration of their properties [2].

*Source: ProcureNet - High-Purity 2-Fluorophenyl Cyclohexanecarboxylic Acid:

Cyclohexanecarboxylic acid, also known as hexahydrobenzoic acid or carboxycyclohexane, is a saturated monocarboxylic acid with the molecular formula C7H12O2C_7H_{12}O_2 and a molecular weight of approximately 128.17 g/mol. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group (-COOH), which imparts weak acidity to the compound, with a pKa of about 4.9 at 25°C . Cyclohexanecarboxylic acid typically appears as a white crystalline solid with a melting point between 29-31 °C and a boiling point around 232-233 °C .

The compound is soluble in water, albeit moderately, with a solubility of approximately 0.201 g per 100 mL at 15°C . Its odor is described as fruity and cheese-like, making it notable in various applications, particularly in flavoring and fragrance industries .

Cyclohexanecarboxylic acid participates in several typical reactions associated with carboxylic acids:

  • Esterification: It can react with alcohols to form esters through Fischer esterification. For example, reacting cyclohexanecarboxylic acid with methanol yields methyl cyclohexanecarboxylate and water .
  • Neutralization: The compound can react with bases such as sodium hydroxide to produce the corresponding sodium salt and water .
  • Decarboxylation: Under certain conditions, cyclohexanecarboxylic acid can undergo decarboxylation to yield cyclohexane .
  • Oxidation: It can also be oxidized to form cyclohexene, showcasing its versatility in organic synthesis .

Cyclohexanecarboxylic acid is noted for its presence in biological systems and its metabolic pathways. It undergoes microbial degradation by specific strains, such as Antherobacter, resulting in para-hydroxybenzoic acid. Additionally, it converts to hippuric acid in rat liver extracts in vitro, indicating its potential role in metabolic processes .

Moreover, this compound serves as a precursor for the synthesis of polyketide-type antibiotics like phoslactomycins, highlighting its significance in pharmaceutical chemistry .

Several synthesis methods for cyclohexanecarboxylic acid exist:

  • Oxidation of Cyclohexanol: Cyclohexanol can be oxidized using potassium permanganate or chromic acid to yield cyclohexanecarboxylic acid .
  • Hydrolysis of Cyclohexyl Halides: Cyclohexyl bromide or chloride can be hydrolyzed in the presence of water and a base to produce cyclohexanecarboxylic acid.
  • Carbonation of Cyclohexyl Grignard Reagents: The reaction of Grignard reagents derived from cyclohexane with carbon dioxide leads to the formation of cyclohexanecarboxylic acid upon hydrolysis .

Cyclohexanecarboxylic acid finds utility across various industries:

  • Precursor for Nylon Production: It is an important intermediate in the production of caprolactam, which is used to synthesize nylon-6 .
  • Flavoring Agent: Due to its fruity odor, it is employed as a flavoring ingredient in food products and fragrances .
  • Chemical Intermediate: It serves as a building block for synthesizing various chemicals, including lubricants and stabilizers for rubber products .

Interaction studies involving cyclohexanecarboxylic acid have primarily focused on its binding properties. For instance, it has been used to determine complex binding constants with native cyclodextrins when combined with various cyclohexane derivatives. These studies help elucidate the interactions between this compound and other molecules, which are crucial for applications in drug delivery systems and material science .

Cyclohexanecarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Features
Benzoic AcidC7H6O2C_7H_6O_2Aromatic compound; more acidic than cyclohexanecarboxylic acid; used as a preservative.
Caproic AcidC6H12O2C_6H_{12}O_2Straight-chain fatty acid; used in flavoring; less soluble than cyclohexanecarboxylic acid.
Hexanoic AcidC6H12O2C_6H_{12}O_2Aliphatic carboxylic acid; has a similar chain length but lacks the cyclic structure.
Cyclopentanoic AcidC6H10O2C_6H_{10}O_2Similar cyclic structure but smaller ring size; different physical properties due to ring strain.

Cyclohexanecarboxylic acid's unique cyclic structure differentiates it from linear carboxylic acids like hexanoic acid and provides distinct reactivity patterns compared to aromatic compounds like benzoic acid. Its applications in nylon production further underscore its industrial significance compared to similar compounds.

Physical Description

Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS]
Solid
White solid; rum, raisins, fruity, fatty sweet odou

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.083729621 g/mol

Monoisotopic Mass

128.083729621 g/mol

Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.029-1.037

LogP

1.96 (LogP)
1.96

Melting Point

31 - 32 °C

UNII

H9VKD9VL18

Related CAS

136-01-6 (hydrochloride salt)
25666-60-8 (potassium salt)
50825-29-1 (lead salt)
7549-42-0 (calcium salt)
98-89-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 155 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 66 of 155 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (60.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (28.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (69.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (18.18%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 [mmHg]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

50825-29-1
98-89-5

Wikipedia

Cyclohexanecarboxylic_acid

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Cyclohexanecarboxylic acid: ACTIVE
Cyclohexanecarboxylic acid, lead salt (1:?): ACTIVE

Dates

Modify: 2023-08-15

Thermodynamically diverse syntrophic aromatic compound catabolism

Masaru Konishi Nobu, Takashi Narihiro, Miaomiao Liu, Kyohei Kuroda, Ran Mei, Wen-Tso Liu
PMID: 28892300   DOI: 10.1111/1462-2920.13922

Abstract

Specialized organotrophic Bacteria 'syntrophs' and methanogenic Archaea 'methanogens' form a unique metabolic interaction to accomplish cooperative mineralization of organic compounds to CH
and CO
. Due to challenges in cultivation of syntrophs, mechanisms for how their organotrophic catabolism circumvents thermodynamic restrictions remain unclear. In this study, we investigate two communities hosting diverse syntrophic aromatic compound metabolizers (Syntrophus, Syntrophorhabdus, Pelotomaculum and an uncultivated Syntrophorhabdacaeae member) to uncover their catabolic diversity and flexibility. Although syntrophs have been generally presumed to metabolize aromatic compounds to acetate, CO
, H
and formate, combined metagenomics and metatranscriptomics show that uncultured syntrophs utilize unconventional alternative metabolic pathways in situ producing butyrate, cyclohexanecarboxylate and benzoate as catabolic byproducts. In addition, we also find parallel utilization of diverse H
and formate generating pathways to facilitate interactions with partner methanogens. Based on thermodynamic calculations, these pathways may enable syntrophs to combat thermodynamic restrictions. In addition, when fed with specific substrates (i.e., benzoate, terephthalate or trimellitate), each syntroph population expresses different pathways, suggesting ecological diversification among syntrophs. These findings suggest we may be drastically underestimating the biochemical capabilities, strategies and diversity of syntrophic bacteria thriving at the thermodynamic limit.


RIFM fragrance ingredient safety assessment cyclohexanecarboxylic acid, CAS Registry Number 98-89-5

A M Api, D Belsito, D Botelho, D Browne, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, R Parakhia, A Patel, T M Penning, G Ritacco, J Romine, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, E H Theophilus, A K Tiethof, Y Tokura, S Tsang, J Wahler
PMID: 29577947   DOI: 10.1016/j.fct.2018.03.026

Abstract




Sensory classification of table olives using an electronic tongue: Analysis of aqueous pastes and brines

Ítala Marx, Nuno Rodrigues, Luís G Dias, Ana C A Veloso, José A Pereira, Deisy A Drunkler, António M Peres
PMID: 27837890   DOI: 10.1016/j.talanta.2016.10.028

Abstract

Table olives are highly appreciated and consumed worldwide. Different aspects are used for trade category classification being the sensory assessment of negative defects present in the olives and brines one of the most important. The trade category quality classification must follow the International Olive Council directives, requiring the organoleptic assessment of defects by a trained sensory panel. However, the training process is a hard, complex and sometimes subjective task, being the low number of samples that can be evaluated per day a major drawback considering the real needs of the olive industry. In this context, the development of electronic tongues as taste sensors for defects' sensory evaluation is of utmost relevance. So, an electronic tongue was used for table olives classification according to the presence and intensity of negative defects. Linear discrimination models were established based on sub-sets of sensor signals selected by a simulated annealing algorithm. The predictive potential of the novel approach was first demonstrated for standard solutions of chemical compounds that mimic butyric, putrid and zapateria defects (≥93% for cross-validation procedures). Then its applicability was verified; using reference table olives/brine solutions samples identified with a single intense negative attribute, namely butyric, musty, putrid, zapateria or winey-vinegary defects (≥93% cross-validation procedures). Finally, the E-tongue coupled with the same chemometric approach was applied to classify table olive samples according to the trade commercial categories (extra, 1
choice, 2
choice and unsuitable for consumption) and an additional quality category (extra free of defects), established based on sensory analysis data. Despite the heterogeneity of the samples studied and number of different sensory defects perceived, the predictive linear discriminant model established showed sensitivities greater than 86%. So, the overall performance achieved showed that the electrochemical device could be used as a taste sensor for table olives organoleptic trade successful classification, allowing a preliminary quality assessment, which could facilitate, in the future, the complex task of sensory panelists.


Thermal pretreatment of olive mill wastewater for efficient methane production: control of aromatic substances degradation by monitoring cyclohexane carboxylic acid

Ludovico Pontoni, Giuseppe d'Antonio, Giovanni Esposito, Massimiliano Fabbricino, Luigi Frunzo, Francesco Pirozzi
PMID: 25624137   DOI: 10.1080/09593330.2015.1012179

Abstract

Anaerobic digestion is investigated as a sustainable depurative strategy of olive oil mill wastewater (OOMW). The effect of thermal pretreatment on the anaerobic biodegradation of aromatic compounds present in (OMWW) was investigated. The anaerobic degradation of phenolic compounds, well known to be the main concern related to this kind of effluents, was monitored in batch anaerobic tests at a laboratory scale on samples pretreated at mild (80±1 °C), intermediate (90±1 °C) and high temperature (120±1 °C). The obtained results showed an increase of 34% in specific methane production (SMP) for OMWW treated at the lowest temperature and a decrease of 18% for treatment at the highest temperature. These results were related to the different decomposition pathways of the lignocellulosic compounds obtained in the tested conditions. The decomposition pathway was determined by measuring the concentrations of volatile organic acids, phenols, and chemical oxygen demand (COD) versus time. Cyclohexane carboxylic acid (CHCA) production was identified in all the tests with a maximum concentration of around 200 µmol L(-1) in accordance with the phenols degradation, suggesting that anaerobic digestion of aromatic compounds follows the benzoyl-CoA pathway. Accurate monitoring of this compound was proposed as the key element to control the process evolution. The total phenols (TP) and total COD removals were, with SMP, the highest (TP 62.7%-COD 63.2%) at 80 °C and lowest (TP 44.9%-COD 32.2%) at 120 °C. In all cases, thermal pretreatment was able to enhance the TP removal ability (up to 42% increase).


Total syntheses of (-)-huperzine Q and (+)-lycopladines B and C

Benke Hong, Houhua Li, Jinbao Wu, Jing Zhang, Xiaoguang Lei
PMID: 25358669   DOI: 10.1002/anie.201409503

Abstract

Utilizing a late-stage enamine bromofunctionalization strategy, the twelve-step total synthesis of (-)-huperzine Q was accomplished. Furthermore, the first total syntheses of (+)-lycopladines B and C are described. An unprecedented X-ray crystal structure of an unusual epoxyamine intermediate is also reported, and the synthetic application of this intermediate in natural product synthesis is demonstrated.


Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages

Elisa Gracia-Moreno, Ricardo Lopez, Vicente Ferreira
PMID: 25601317   DOI: 10.1016/j.chroma.2014.12.074

Abstract

A method to analyse 2-methylpentanoic, 3-methylpentanoic and 4-methylpentanoic acids as well as cyclohexanecarboxylic acid has been developed and applied to wine and other alcoholic beverages. Selective isolation with solid phase extraction, derivatization with 2,3,4,5,6-pentafluorobenzyl bromide at room temperature for 30 minutes, and further analysis by gas chromatography-mass spectrometry in negative chemical ionization mode provides detection limits between 0.4 and 2.4 ng/L. Good linearity up to 3.6 μg/L, satisfactory reproducibility (RSD<10%) and signal recovery of around 100% represent a robust method of analysis. Concentration data of these analytes in wine and other alcoholic beverages are reported for the first time. The levels found ranged from the method detection limits to 2630 ng/L, 2040 ng/L and 3810 ng/L for 2-, 3- and 4-methylpentanoic acids, respectively, and to 1780 ng/L for cyclohexanecarboxylic acid. There are significant differences depending on the type of wine or beverage. Distilled beverages, beer and aged wines have higher contents in methylpentanoic and cyclohexanecarboxylic acids.


A γ-amino acid that favors 12/10-helical secondary structure in α/γ-peptides

Michael W Giuliano, Stacy J Maynard, Aaron M Almeida, Li Guo, Ilia A Guzei, Lara C Spencer, Samuel H Gellman
PMID: 25301259   DOI: 10.1021/ja5076585

Abstract

H-bonded helices in conventional peptides (containing exclusively homochiral α-amino acid residues) feature a uniform H-bonding directionality, N-terminal side C═O to C-terminal side NH. In contrast, heterochiral α-peptides can form helices in which the H-bond directionality alternates along the backbone because neighboring amide groups are oriented in opposite directions. Alternating H-bond directions are seen also in helices formed by unnatural peptidic backbones, e.g., those containing β- or γ-amino acid residues. In the present study, we used NMR spectroscopy and crystallography to evaluate the conformational preferences of the novel γ-amino acid (1R,2R,3S)-2-(1-aminopropyl)-cyclohexanecarboxylic acid (APCH), which is constrained by a six-membered ring across its Cα-Cβ bond. These studies were made possible by the development of a stereoselective synthesis of N-protected APCH. APCH strongly enforces the α/γ-peptide 12/10-helical secondary structure, which features alternating H-bond directionality. Thus, APCH residues appear to have a conformational propensity distinct from those of other cyclically constrained γ-amino acid residues.


Exploring the active conformation of cyclohexane carboxylate positive allosteric modulators of the type 4 metabotropic glutamate receptor

Xavier Rovira, Youssef Harrak, Ana Trapero, Patricia González-Bulnes, Fanny Malhaire, Jean-Philippe Pin, Cyril Goudet, Jesús Giraldo, Amadeu Llebaria
PMID: 25196639   DOI: 10.1002/cmdc.201402190

Abstract

The active conformation of a family of metabotropic glutamate receptor subtype 4 (mGlu4 ) positive allosteric modulators (PAMs) with the cyclohexane 1,2-dicarboxylic scaffold present in cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid (VU0155041) was investigated by testing structurally similar six-membered ring compounds that have a locked conformation. The norbornane and cyclohexane molecules designed as mGlu4 conformational probes and the enantiomers of the trans diastereomer were computationally characterized and tested in mGlu4 pharmacological assays. The results support a VU0155041 active conformation, with the chair cyclohexane having the aromatic amide substituent in an axial position and the carboxylate in an equatorial position. Moreover, the receptor displays enantiomeric discrimination of the chiral PAMs. The constructed pharmacophore characterized a highly constrained mGlu4 allosteric binding site, thus providing a step forward in structure-based drug design for mGlu4 PAMs.


Comparison of halide impacts on the efficiency of contaminant degradation by sulfate and hydroxyl radical-based advanced oxidation processes (AOPs)

Yi Yang, Joseph J Pignatello, Jun Ma, William A Mitch
PMID: 24479380   DOI: 10.1021/es404118q

Abstract

The effect of halides on organic contaminant destruction efficiency was compared for UV/H2O2 and UV/S2O8(2-) AOP treatments of saline waters; benzoic acid, 3-cyclohexene-1-carboxylic acid, and cyclohexanecarboxylic acid were used as models for aromatic, alkene, and alkane constituents of naphthenic acids in oil-field waters. In model freshwater, contaminant degradation was higher by UV/S2O8(2-) because of the higher quantum efficiency for S2O8(2-) than H2O2 photolysis. The conversion of (•)OH and SO4(•-) radicals to less reactive halogen radicals in the presence of seawater halides reduced the degradation efficiency of benzoic acid and cyclohexanecarboxylic acid. The UV/S2O8(2-) AOP was more affected by Cl(-) than the UV/H2O2 AOP because oxidation of Cl(-) is more favorable by SO4(•-) than (•)OH at pH 7. Degradation of 3-cyclohexene-1-carboxylic acid, was not affected by halides, likely because of the high reactivity of halogen radicals with alkenes. Despite its relatively low concentration in saline waters compared to Cl(-), Br(-) was particularly important. Br(-) promoted halogen radical formation for both AOPs resulting in ClBr(•-), Br2(•-), and CO3(•-) concentrations orders of magnitude higher than (•)OH and SO4(•-) concentrations and reducing differences in halide impacts between the two AOPs. Kinetic modeling of the UV/H2O2 AOP indicated a synergism between Br(-) and Cl(-), with Br(-) scavenging of (•)OH leading to BrOH(•-), and further reactions of Cl(-) with this and other brominated radicals promoting halogen radical concentrations. In contaminant mixtures, the conversion of (•)OH and SO4(•-) radicals to more selective CO3(•-) and halogen radicals favored attack on highly reactive reaction centers represented by the alkene group of 3-cyclohexene-1-carboxylic acid and the aromatic group of the model compound, 2,4-dihydroxybenzoic acid, at the expense of less reactive reaction centers such as aromatic rings and alkane groups represented in benzoic acid and cyclohexanecarboxylic acid. This effect was more pronounced for the UV/S2O8(2-) AOP.


Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge

Chunhua Wang, Shuian Shi, Hongyan Chen
PMID: 27191578   DOI: 10.2166/wst.2016.114

Abstract

Activated sludge contains complex microorganisms, which are highly effective biodegrading agents. In this study, the kinetics of biodegradation of cyclohexane carboxylic acid (CHCA) by an acclimated aerobic activated sludge were investigated. The results showed that after 180 days of acclimation, the activated sludge could steadily degrade >90% of the CHCA in 120 h. The degradation of CHCA by the acclimated activated sludge could be modeled using a first-order kinetics equation. The equations for the degradation kinetics for different initial CHCA concentrations were also obtained. The kinetics constant, kd, decreased with an increase in the CHCA concentration, indicating that, at high concentrations, CHCA had an inhibiting effect on the microorganisms in the activated sludge. The effects of pH on the degradation kinetics of CHCA were also investigated. The results showed that a pH of 10 afforded the highest degradation rate, indicating that basic conditions significantly promoted the degradation of CHCA. Moreover, it was found that the degradation efficiency for CHCA increased with an increase in temperature and concentration of dissolved oxygen under the experimental conditions.


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